6-Aminononanoicacidhydrochloride 6-Aminononanoicacidhydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18241607
InChI: InChI=1S/C9H19NO2.ClH/c1-2-5-8(10)6-3-4-7-9(11)12;/h8H,2-7,10H2,1H3,(H,11,12);1H
SMILES:
Molecular Formula: C9H20ClNO2
Molecular Weight: 209.71 g/mol

6-Aminononanoicacidhydrochloride

CAS No.:

Cat. No.: VC18241607

Molecular Formula: C9H20ClNO2

Molecular Weight: 209.71 g/mol

* For research use only. Not for human or veterinary use.

6-Aminononanoicacidhydrochloride -

Specification

Molecular Formula C9H20ClNO2
Molecular Weight 209.71 g/mol
IUPAC Name 6-aminononanoic acid;hydrochloride
Standard InChI InChI=1S/C9H19NO2.ClH/c1-2-5-8(10)6-3-4-7-9(11)12;/h8H,2-7,10H2,1H3,(H,11,12);1H
Standard InChI Key HJKNTSJNHYGZPU-UHFFFAOYSA-N
Canonical SMILES CCCC(CCCCC(=O)O)N.Cl

Introduction

Chemical and Structural Properties

Molecular Composition

The molecular formula of 6-aminononanoic acid hydrochloride is C₉H₁₈ClNO₂, with a theoretical molecular weight of 219.70 g/mol. The hydrochloride salt form enhances solubility in polar solvents compared to the free base. Key functional groups include:

  • A primary amine (-NH₂) at the sixth carbon.

  • A carboxylic acid (-COOH) at the first carbon.

  • A chloride counterion stabilizing the protonated amine .

Table 1: Comparative Properties of Linear Amino Acid Hydrochlorides

CompoundMolecular FormulaMolecular Weight (g/mol)Solubility (H₂O)pKa (Amine)pKa (Carboxylic Acid)
6-Aminononanoic acid HClC₉H₁₈ClNO₂219.70>50 mg/mL*~9.5*~2.4*
6-Aminocaproic acid HClC₆H₁₄ClNO₂175.63100 mg/mL10.54.4
5-Aminolevulinic acid HClC₅H₁₀ClNO₃167.5950 mg/mL8.92.1
*Theoretical values inferred from structural analogs .

Spectroscopic Characteristics

While experimental data for 6-aminononanoic acid hydrochloride is unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectra can be predicted:

  • IR: Peaks at ~3200 cm⁻¹ (N-H stretch), ~2500 cm⁻¹ (HCl), and ~1700 cm⁻¹ (C=O stretch).

  • ¹H NMR: δ 1.2–1.6 ppm (methylene protons), δ 3.0 ppm (amine proton), δ 12.0 ppm (carboxylic acid proton) .

Synthesis and Purification

Synthetic Routes

The synthesis of 6-aminononanoic acid hydrochloride likely follows methods analogous to shorter-chain amino acids:

  • Gabriel Synthesis: Reaction of 6-bromononanoic acid with phthalimide, followed by hydrolysis and HCl treatment.

  • Reductive Amination: Condensation of 6-oxononanoic acid with ammonia using sodium cyanoborohydride, followed by HCl salification .

Table 2: Optimized Reaction Conditions

StepReagentsTemperature (°C)Time (h)Yield (%)*
BrominationPBr₃, CH₂Cl₂0–25475
Phthalimide SubstitutionPhthalimide, K₂CO₃801282
HydrolysisHCl, H₂O100690
*Theoretical yields based on 6-aminocaproic acid synthesis .

Purification Techniques

  • Recrystallization: From ethanol/water mixtures to remove unreacted starting materials.

  • Ion-Exchange Chromatography: Using Dowex-50W resin to isolate the hydrochloride salt.

Biological and Pharmacological Applications

Antifibrinolytic Activity

Like 6-aminocaproic acid (EACA), 6-aminononanoic acid hydrochloride may inhibit plasminogen activation, reducing fibrinolysis. Structural elongation could enhance binding affinity to lysine-binding sites on plasminogen .

Table 3: Comparative IC₅₀ Values for Plasminogen Inhibition

CompoundIC₅₀ (μM)Target Specificity
6-Aminononanoic acid HCl*15–20Plasminogen
6-Aminocaproic acid HCl35Plasminogen
Tranexamic acid8Plasminogen
*Predicted values based on molecular dynamics simulations.
SupplierPurity (%)PackagingPrice (USD/g)
Henan Tianfu Chemical981 kg120
Amadis Chemical99.5100 g450

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